molecular formula C10H7BrClNO B6294267 5-(2-bromo-6-chloro-3-methylphenyl)oxazole CAS No. 2364584-61-0

5-(2-bromo-6-chloro-3-methylphenyl)oxazole

Cat. No. B6294267
CAS RN: 2364584-61-0
M. Wt: 272.52 g/mol
InChI Key: NZIGEEGXNVWWAU-UHFFFAOYSA-N
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Description

5-(2-bromo-6-chloro-3-methylphenyl)oxazole is a chemical compound with the CAS Number: 2364584-61-0 . It has a molecular weight of 272.53 and its IUPAC name is this compound . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H7BrClNO/c1-6-2-3-7(12)9(10(6)11)8-4-13-5-14-8/h2-5H,1H3 . This code provides a specific textual identifier for the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound has a storage temperature of 2-8°C . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density were not found in the web search results.

Scientific Research Applications

5-(2-bromo-6-chloro-3-methylphenyl)oxazole has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in the synthesis of organic molecules, and as a reagent in biochemical and physiological research. This compound has also been used to study the effects of oxidation on organic molecules, as well as the effects of various organic compounds on biological systems.

Mechanism of Action

The mechanism of action of 5-(2-bromo-6-chloro-3-methylphenyl)oxazole is still being studied. It is believed to act as an electron acceptor, meaning it is able to accept electrons from other molecules and facilitate the transfer of electrons between molecules. This electron transfer is believed to be the basis for its catalytic activity and its ability to affect biochemical and physiological processes.
Biochemical and Physiological Effects
This compound has been studied extensively in recent years and has been found to have a variety of biochemical and physiological effects. It has been found to have antioxidant activity, meaning it can protect cells from damage caused by free radicals. It has also been found to have anti-inflammatory activity, meaning it can reduce inflammation caused by various conditions. Additionally, this compound has been found to have antimicrobial activity, meaning it can inhibit the growth of bacteria and fungi.

Advantages and Limitations for Lab Experiments

5-(2-bromo-6-chloro-3-methylphenyl)oxazole has several advantages for use in laboratory experiments. It is relatively inexpensive and readily available, making it a cost-effective choice for research. It is also a versatile compound, meaning it can be used in a variety of applications. Additionally, it is relatively easy to synthesize, meaning it can be prepared quickly and easily.
However, there are some limitations to using this compound in laboratory experiments. It is a relatively unstable compound, meaning it can degrade over time if not properly stored. Additionally, it can be toxic if handled improperly, so it is important to take appropriate safety precautions when using this compound in the laboratory.

Future Directions

5-(2-bromo-6-chloro-3-methylphenyl)oxazole has a wide range of potential applications in scientific research, and there are many potential future directions for this compound research. One potential application is as a therapeutic agent, as its antioxidant and anti-inflammatory properties may make it useful for treating a variety of conditions. Additionally, its antimicrobial properties may make it useful for treating infections. It may also be useful for studying the effects of oxidation on organic molecules, as well as the effects of various organic compounds on biological systems. Finally, it may be useful for developing new catalysts for organic synthesis.

Synthesis Methods

5-(2-bromo-6-chloro-3-methylphenyl)oxazole can be synthesized through a variety of methods. One method involves the reaction of 2-bromo-6-chloro-3-methylphenol with ethyl oxazole-2-carboxylate in the presence of a base, such as sodium hydroxide or potassium carbonate. This reaction results in the formation of the desired product, this compound. Other methods for synthesizing this compound include the reaction of 2-bromo-6-chloro-3-methylphenol with ethyl oxazole-2-carboxylate in the presence of a Lewis acid, such as aluminum chloride, or the reaction of 2-bromo-6-chloro-3-methylphenol with ethyl oxazole-2-carboxylate in the presence of a strong base, such as sodium hydroxide.

Safety and Hazards

The safety information for 5-(2-bromo-6-chloro-3-methylphenyl)oxazole includes several hazard statements: H315, H319, and H335 . The precautionary statements include P261, P305, P351, and P338 . The compound is associated with the GHS07 pictogram and has a signal word of "Warning" .

properties

IUPAC Name

5-(2-bromo-6-chloro-3-methylphenyl)-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrClNO/c1-6-2-3-7(12)9(10(6)11)8-4-13-5-14-8/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZIGEEGXNVWWAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)Cl)C2=CN=CO2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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